N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
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Overview
Description
N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using a suitable alkyl halide in the presence of a base.
Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Final Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the sulfonamide intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide group.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as bacterial cell wall synthesis or cancer cell proliferation.
Pathways: It may interfere with key biochemical pathways, leading to the inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
- N-[(2Z)-6-methoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
Uniqueness
N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that incorporates a benzothiazole moiety, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring, a methoxyethyl side chain, and a sulfonamide group. Its molecular formula is C22H24N2O4S with a molecular weight of 396.50 g/mol. The presence of these functional groups contributes to its potential biological activity.
Property | Value |
---|---|
Molecular Formula | C22H24N2O4S |
Molecular Weight | 396.50 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The benzothiazole structure may interact with specific enzymes, inhibiting their activity. This has been observed in related compounds where the benzothiazole moiety modulates enzyme function.
- Receptor Binding : The compound may bind to various receptors in the body, influencing cellular signaling pathways. This interaction can lead to altered cellular responses, potentially beneficial in treating diseases.
- Cell Cycle Modulation : Similar compounds have shown the ability to affect cell cycle progression in cancer cells, promoting apoptosis or inhibiting proliferation.
Biological Activities
Research indicates that derivatives of benzothiazole exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that benzothiazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Antimicrobial Properties : Benzothiazole compounds are also noted for their antimicrobial effects against both bacterial and fungal strains. The mechanism typically involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .
- Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives can reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases .
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxicity of various benzothiazole derivatives against human melanoma cells (B16-F10), compounds similar to this compound exhibited significant growth inhibition at concentrations ranging from 10 to 50 µM .
- Antimicrobial Testing : A series of benzothiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the benzothiazole structure enhanced antimicrobial efficacy, with minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL .
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S2/c1-17-8-11-19(12-9-17)35(30,31)27-21-7-5-4-6-20(21)24(29)26-25-28(14-15-32-2)22-13-10-18(33-3)16-23(22)34-25/h4-13,16,27H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABIDHPMIVTRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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